molecular formula C14H16N2O2 B11870594 6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]

6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]

Cat. No.: B11870594
M. Wt: 244.29 g/mol
InChI Key: RJWCALKMNNSOAB-UHFFFAOYSA-N
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Description

6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] is a complex organic compound with a unique spiro structure. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong bases and specific catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an alcohol .

Scientific Research Applications

6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the spiro-oxetane ring in 6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]

InChI

InChI=1S/C14H16N2O2/c1-17-9-2-3-12-11(6-9)10-4-5-15-14(7-18-8-14)13(10)16-12/h2-3,6,15-16H,4-5,7-8H2,1H3

InChI Key

RJWCALKMNNSOAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC34COC4

Origin of Product

United States

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